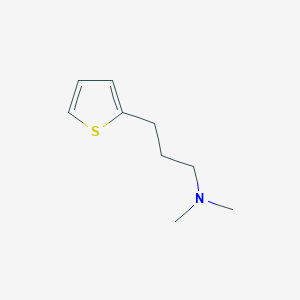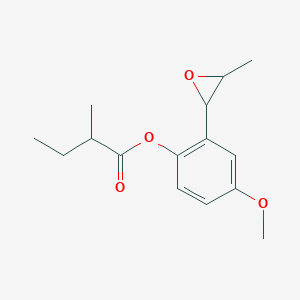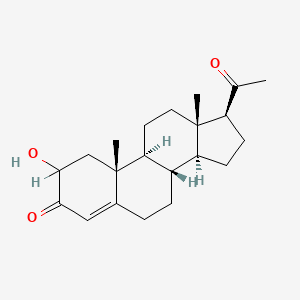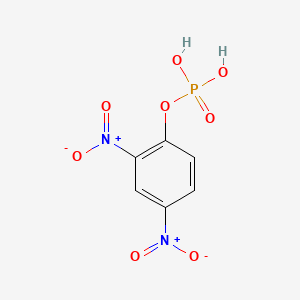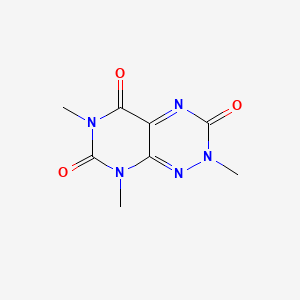
2-Methyl-fervenulone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-fervenulone is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Triboelectric Nanogenerator Development
2-Methyl-fervenulone has been utilized in the development of high-performance triboelectric nanogenerators (TENGs). Specifically, methyl groups attached to cellulose molecules change the tribopolarities, which significantly enhances the triboelectric output. This application demonstrates the potential of 2-Methyl-fervenulone in renewable and environmentally friendly energy generation technologies (Yao et al., 2017).
Environmental Pollutant Detection
2-Methyl-fervenulone is also involved in the detection of environmental pollutants. An electrochemical polymerization method using polymethyl red for the detection of 2-nitrophenol, an environmental pollutant, leverages the catalytic properties of methyl groups, demonstrating its relevance in environmental safety and pollution monitoring (Adeosun et al., 2020).
Protein Tyrosine Phosphatase Inhibition
One of the key scientific applications of 2-Methyl-fervenulone is its role as a protein tyrosine phosphatase (PTP) inhibitor. Studies have isolated this compound from Streptomyces and identified its broad-specificity inhibition of PTP, which is comparable in potency to vanadate, highlighting its potential in biochemical research and drug development (Wang et al., 2000).
Photocatalytic Applications
2-Methyl-fervenulone is also relevant in photocatalytic applications for the degradation of pollutants. It's part of nano-hybrid materials that have been utilized for the solar-powered degradation of noxious pollutants, indicating its role in sustainable environmental management and pollution control (Kumar et al., 2017).
Antibacterial and Antimycobacterial Activity
Additionally, 2-Methyl-fervenulone has been studied for its antimycobacterial activity, specifically against Mycobacterium tuberculosis. This suggests its potential use in medical research, particularly in the study and treatment of tuberculosis (Barrow et al., 2003).
Eigenschaften
CAS-Nummer |
22712-32-9 |
|---|---|
Produktname |
2-Methyl-fervenulone |
Molekularformel |
C8H9N5O3 |
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
2,6,8-trimethylpyrimido[5,4-e][1,2,4]triazine-3,5,7-trione |
InChI |
InChI=1S/C8H9N5O3/c1-11-5-4(6(14)12(2)8(11)16)9-7(15)13(3)10-5/h1-3H3 |
InChI-Schlüssel |
NLCDJWLDGSBUOQ-UHFFFAOYSA-N |
SMILES |
CN1C2=NN(C(=O)N=C2C(=O)N(C1=O)C)C |
Kanonische SMILES |
CN1C2=NN(C(=O)N=C2C(=O)N(C1=O)C)C |
Andere CAS-Nummern |
22712-32-9 |
Synonyme |
2-methyl-fervenulone MSD-92 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



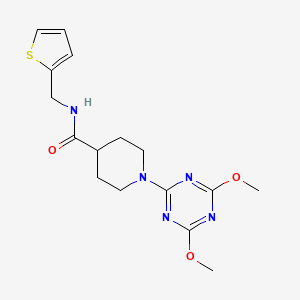
![1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1209959.png)
![{[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester](/img/structure/B1209960.png)
![2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1209962.png)
![3-[[[[3-[(4-Chlorophenyl)methyl]-2-methyl-4-oxo-6-quinazolinyl]amino]-oxomethyl]amino]propanoic acid ethyl ester](/img/structure/B1209965.png)
![N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide](/img/structure/B1209966.png)
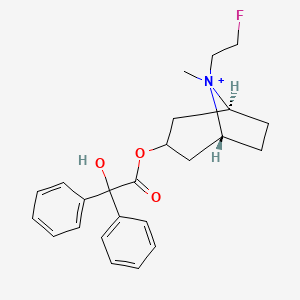
![N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B1209969.png)
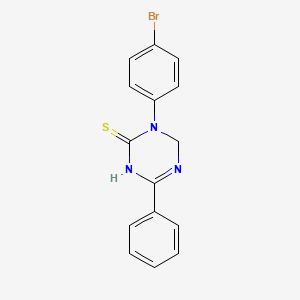
![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)
